molecular formula C7H10N2O B8352116 1,4,6-Trimethyl-2(1H)-pyrimidinone

1,4,6-Trimethyl-2(1H)-pyrimidinone

Cat. No. B8352116
M. Wt: 138.17 g/mol
InChI Key: DFIRQBAOBSARLW-UHFFFAOYSA-N
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Patent
US07678156B2

Procedure details

20.0 g (0.262 mol) of N-methylurea and 29.4 g (0.291 mol) of acetylacetone were together dissolved in 100 ml of absolute ethanol. 97 g of concentrated sulfuric acid were then added, and the reaction mixture heated up. The mixture was then after-stirred for 1 hour at room temperature. After just a short time, the hydrogen sulfate salt of the product precipitated out in the form of a pale, crystalline solid, which was filtered off. This salt was dissolved in a small amount of water and the solution was rendered neutral using 10% strength sodium hydroxide solution. Extraction was then carried out by shaking with chloroform, and the solvent was dried with magnesium sulfate. After removing the solvent on a rotary evaporator, the desired product was produced in the form of pale pink-colored crystals.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([NH2:5])=[O:4].[C:6]([CH2:9][C:10](=O)[CH3:11])(=O)[CH3:7].S(=O)(=O)(O)O>C(O)C>[CH3:1][N:2]1[C:6]([CH3:7])=[CH:9][C:10]([CH3:11])=[N:5][C:3]1=[O:4]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CNC(=O)N
Name
Quantity
29.4 g
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
97 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then after-stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated up
CUSTOM
Type
CUSTOM
Details
After just a short time, the hydrogen sulfate salt of the product precipitated out in the form of a pale, crystalline solid, which
FILTRATION
Type
FILTRATION
Details
was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
This salt was dissolved in a small amount of water
EXTRACTION
Type
EXTRACTION
Details
Extraction
STIRRING
Type
STIRRING
Details
by shaking with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solvent was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the solvent
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C(N=C(C=C1C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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